molecular formula C16H17N3O3 B2899530 (E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035007-04-4

(E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2899530
CAS RN: 2035007-04-4
M. Wt: 299.33
InChI Key: OWLAUEGZBZVZMF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one involves the modulation of various signaling pathways involved in cancer, inflammation, and neurodegeneration. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the growth and survival of cancer cells. In addition, it can activate the AMPK pathway, which plays a crucial role in regulating energy metabolism and inflammation. Furthermore, (E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one can activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
(E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress and neurodegeneration. In addition, it can modulate energy metabolism and regulate glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one in lab experiments include its potent anticancer, anti-inflammatory, and neuroprotective activities, as well as its ability to modulate various signaling pathways involved in disease pathogenesis. However, its limitations include its low solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

For the research on (E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one include the development of more efficient synthesis methods and the optimization of its pharmacokinetic and pharmacodynamic properties. Furthermore, the investigation of its potential therapeutic applications in other diseases, such as metabolic disorders and cardiovascular diseases, should be explored. In addition, the identification of its molecular targets and the elucidation of its mechanism of action should be further investigated to provide a better understanding of its therapeutic potential.

Synthesis Methods

The synthesis of (E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one involves the reaction of furan-2-carbaldehyde, 3-(pyridazin-3-yloxy)piperidin-1-amine, and ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the final product.

Scientific Research Applications

(E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported its anticancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. In addition, it has been shown to possess anti-inflammatory activity by suppressing the release of pro-inflammatory cytokines and chemokines. Furthermore, (E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one has been investigated for its neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(8-7-13-5-3-11-21-13)19-10-2-4-14(12-19)22-15-6-1-9-17-18-15/h1,3,5-9,11,14H,2,4,10,12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLAUEGZBZVZMF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one

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